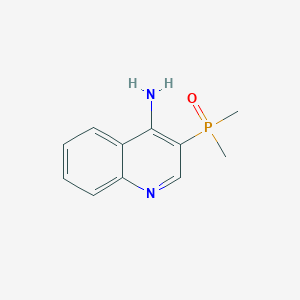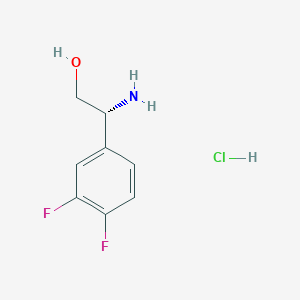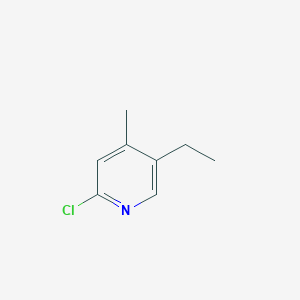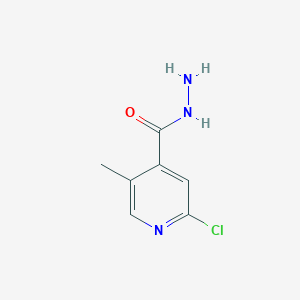
2-Chloro-5-methylisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position on the isonicotinohydrazide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylisonicotinohydrazide typically involves the reaction of 2-chloro-5-methylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylisonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-methylisonicotinohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylisonicotinohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known isonicotinohydrazide used as an antitubercular agent.
2-Chloroisonicotinic acid: A related compound with similar structural features.
5-Methylisonicotinic acid: Another structurally related compound.
Uniqueness
2-Chloro-5-methylisonicotinohydrazide is unique due to the presence of both a chlorine atom and a methyl group on the isonicotinohydrazide ring. This unique structural feature may contribute to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-5-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-10-6(8)2-5(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
ZGRZVXSYVYPMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



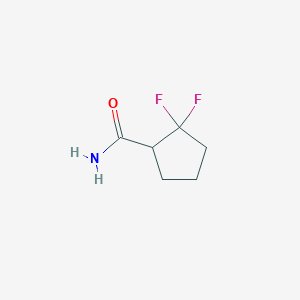
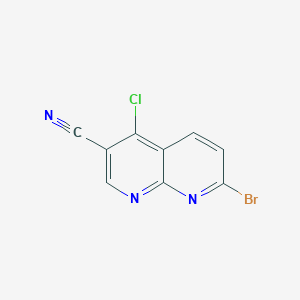
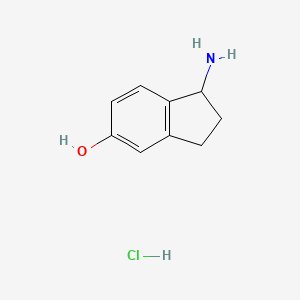

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
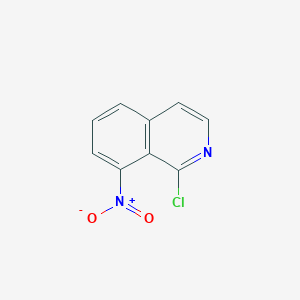
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
